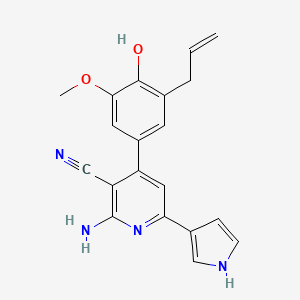
4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential for various applications.
Mechanism of Action
The mechanism of action of 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile is not fully understood. However, studies have suggested that it may work by inhibiting oxidative stress and inflammation, which are known to play a role in the development of various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. Additionally, this compound has been shown to have anticancer properties and may have potential for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile in lab experiments is its potential for various applications, including the treatment of cancer and neurodegenerative diseases. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile. One future direction is to further investigate its mechanism of action to better understand how it works and its potential applications. Additionally, studies could be conducted to investigate its potential for the treatment of other diseases, such as cardiovascular disease and diabetes. Furthermore, studies could be conducted to investigate the potential side effects of this compound and its safety for use in humans.
Synthesis Methods
The synthesis of 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile involves several steps. The first step involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with malononitrile to form 3-allyl-4-hydroxy-5-methoxyphenylmalononitrile. The second step involves the reaction of 3-allyl-4-hydroxy-5-methoxyphenylmalononitrile with ethyl cyanoacetate to form 3-allyl-4-hydroxy-5-methoxyphenyl-2-cyano-3-(1H-pyrrol-3-yl)acrylonitrile. The final step involves the reaction of 3-allyl-4-hydroxy-5-methoxyphenyl-2-cyano-3-(1H-pyrrol-3-yl)acrylonitrile with ammonia to form 4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile.
Scientific Research Applications
4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile has been studied for its potential applications in various scientific research areas. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Studies have also suggested that this compound may have potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-(1H-pyrrol-3-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-4-12-7-14(8-18(26-2)19(12)25)15-9-17(13-5-6-23-11-13)24-20(22)16(15)10-21/h3,5-9,11,23,25H,1,4H2,2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGAVWLJCHIHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C2=CC(=NC(=C2C#N)N)C3=CNC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-allyl-4-hydroxy-5-methoxyphenyl)-2-amino-6-(1H-pyrrol-3-yl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6088417.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6088432.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
